[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
Description
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is a synthetic organic compound characterized by a cyclohexyl core substituted with a cyano group, an amide linkage, and a benzoxazole sulfanyl ester moiety.
Key structural features:
- Cyclohexyl-cyano group: Enhances lipophilicity and influences steric interactions.
- Amide linkage: Provides hydrogen-bonding capacity and stability.
- Benzoxazole sulfanyl ester: Introduces aromaticity, electron-withdrawing properties, and sulfur-based reactivity.
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c19-12-18(8-4-1-5-9-18)21-15(22)10-24-16(23)11-26-17-20-13-6-2-3-7-14(13)25-17/h2-3,6-7H,1,4-5,8-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQRESTWSCBNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC(=O)CSC2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Cyanocyclohexyl Group: The cyanocyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexylamine derivative reacts with a cyanogen halide.
Esterification: The final step involves the esterification of the intermediate compounds to form the desired ester linkage. This can be achieved using standard esterification techniques, such as the reaction of an acid chloride with an alcohol in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring and the cyanocyclohexyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The ester linkage and the benzoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole ring and cyanocyclohexyl group.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted benzoxazole and ester derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound can be used as a probe to study biological processes due to its ability to interact with various biomolecules.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyanocyclohexyl group and the benzoxazole ring are key functional groups that enable these interactions. The compound may act by inhibiting or activating specific pathways, depending on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate with structurally or functionally related compounds, highlighting differences in molecular features, physicochemical properties, and applications.
Key Comparative Insights :
Heterocyclic Core Variations: Benzoxazole (target compound) vs. benzothiazole (): Benzoxazole contains oxygen and nitrogen, while benzothiazole replaces oxygen with sulfur. This difference alters electronic properties (e.g., benzothiazole’s sulfur enhances π-conjugation and metal-binding capacity) .
Substituent Effects: The cyano group in the target compound increases polarity and reactivity compared to tert-butyl (), which prioritizes steric bulk and lipophilicity . Amino-oxoethyl () vs. cyano-cyclohexyl: The former supports hydrogen bonding, while the latter enhances metabolic stability .
Functional Group Diversity :
- Sulfanyl (thioether) groups (target compound, ) are less acidic and more nucleophilic than sulfonamides (), which exhibit stronger acidity and stability .
- Thiosemicarbazide () introduces metal-chelating properties absent in the target compound .
’s benzothiazole derivative may have broader antimicrobial applications due to sulfur’s role in disrupting microbial enzymes .
Q & A
Q. What are the key synthetic methodologies for preparing [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-benzoxazol-2-ylsulfanyl)acetate, and how are reaction conditions optimized?
- Methodological Answer : Synthesis involves multi-step reactions, typically starting with the formation of the 1-cyanocyclohexylamine intermediate, followed by coupling with 2-(1,3-benzoxazol-2-ylsulfanyl)acetic acid. Critical steps include:
- Amide bond formation : Reacting 1-cyanocyclohexylamine with a chloroacetyl chloride derivative under controlled temperature (0–5°C) to prevent side reactions .
- Esterification : Using carbodiimide-based coupling agents (e.g., DCC) to link the amide intermediate with the benzoxazole-thioacetate moiety in anhydrous solvents like DCM or THF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (methanol/water) to achieve >95% purity .
Optimization focuses on solvent polarity, stoichiometry, and reaction time to maximize yields (typically 60–75%) .
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Structural confirmation requires:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify the cyclohexyl, benzoxazole, and ester linkages. Key signals include:
- Cyclohexyl protons : δ 1.2–2.1 ppm (multiplet) .
- Benzoxazole sulfanyl group : δ 4.3–4.5 ppm (singlet for –S–CH₂–) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~417.1 Da) .
- Infrared Spectroscopy (IR) : Peaks at ~1740 cm⁻¹ (ester C=O) and ~2250 cm⁻¹ (nitrile C≡N) .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (degradation typically >150°C) .
- Hydrolytic stability : Accelerated testing in buffered solutions (pH 1–10) to evaluate ester/amide bond susceptibility. Use HPLC to monitor degradation products .
- Light sensitivity : Store in amber vials at –20°C under inert gas (argon) to prevent photolytic cleavage of the sulfanyl group .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for biological targets?
- Methodological Answer : SAR studies should systematically modify:
- Cyclohexyl substituents : Introduce halogenation or methylation to enhance lipophilicity and blood-brain barrier penetration .
- Benzoxazole moiety : Replace sulfur with selenium or oxygen to alter electronic properties and binding affinity .
- Ester vs. amide linkages : Test hydrolytically stable analogs (e.g., ketone or ether linkages) for prolonged activity .
Use molecular docking (e.g., AutoDock Vina) to predict interactions with neurological targets (e.g., GABA receptors) .
Q. What mechanistic insights explain conflicting bioactivity data across in vitro vs. in vivo models?
- Methodological Answer : Discrepancies often arise from:
- Metabolic instability : Use LC-MS/MS to identify hepatic metabolites (e.g., ester hydrolysis to carboxylic acid derivatives) .
- Protein binding : Equilibrium dialysis to measure plasma protein binding (>90% binding may reduce free drug concentration) .
- Species-specific differences : Compare cytochrome P450 metabolism in human vs. rodent microsomes .
Q. What advanced analytical techniques resolve challenges in quantifying trace impurities during synthesis?
- Methodological Answer : Employ:
- HPLC-MS/MS : Detect sub-ppm levels of genotoxic impurities (e.g., residual chloroacetyl chloride) with a C18 column and 0.1% formic acid mobile phase .
- X-ray crystallography : Resolve ambiguous NMR signals (e.g., cyclohexyl chair vs. boat conformers) .
- Dynamic light scattering (DLS) : Monitor aggregation in aqueous solutions, which may interfere with bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
